molecular formula C18H18N2O4 B2582458 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol CAS No. 879435-10-6

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol

Cat. No.: B2582458
CAS No.: 879435-10-6
M. Wt: 326.352
InChI Key: PIABKEHWNHBXJJ-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of aryloxy phenols. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring methoxy groups and a pyrazolyl phenol core, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the reaction of 3-methoxyphenol with 3-bromanisole in the presence of a copper catalyst, followed by the cleavage of methyl groups using hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic aromatic substitutions are common, with reagents like halogens and nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptors, inhibiting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to its specific combination of methoxy groups and a pyrazolyl phenol core. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(24-14-6-4-5-12(9-14)22-2)17(20-19-11)15-8-7-13(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABKEHWNHBXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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